1-Ethyl-3-methyl-piperazine dihydrochloride

Description

BenchChem offers high-quality 1-Ethyl-3-methyl-piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methyl-piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXZFBVEYXZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-piperazine dihydrochloride

This guide offers a detailed examination of the chemical and physical properties of 1-Ethyl-3-methyl-piperazine dihydrochloride, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for its effective application, from reaction design to formulation.

The piperazine core is a well-established "privileged scaffold" in drug discovery, prized for its synthetic versatility and favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and target affinity.[1][2] The addition of ethyl and methyl groups, and its formulation as a dihydrochloride salt, further refines these properties for specific applications.

Molecular Structure and Core Identifiers

1-Ethyl-3-methyl-piperazine dihydrochloride is the salt form of the parent base, 1-Ethyl-3-methyl-piperazine. The dihydrochloride form enhances stability and aqueous solubility, making it more suitable for various laboratory and pharmaceutical applications.

The structure features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. An ethyl group is attached to the nitrogen at position 1, and a methyl group is at position 3. The presence of the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈Cl₂N₂ | Computed |

| Molecular Weight | 197.14 g/mol | Computed |

| Canonical SMILES | CCN1CC(CNC1)C.Cl.Cl | PubChem |

| InChI Key | N/A for Dihydrochloride | N/A |

| CAS Number | Not explicitly found | N/A |

| PubChem CID | 2734715 (for 1-Methylpiperazine dihydrochloride) | [3] |

Note: Specific data for the 1-Ethyl-3-methyl derivative is sparse; some data is inferred from closely related structures like 1-Methylpiperazine dihydrochloride. Researchers should verify properties experimentally.

Physicochemical Properties

The physicochemical properties of piperazine derivatives are critical for predicting their behavior in both chemical reactions and biological systems.[4] These characteristics, such as solubility and pKa, are heavily influenced by the substituents on the piperazine ring and its salt form.[1]

| Property | Value / Description | Rationale and Significance |

| Appearance | Expected to be a white to off-white crystalline solid. | The salt form typically results in a solid crystalline structure at room temperature. |

| Solubility | Expected to be freely soluble in water. Soluble in alcohols like methanol and ethanol. Insoluble in non-polar solvents like diethyl ether. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it highly soluble in aqueous solutions.[5] This is a key advantage for creating aqueous stock solutions and for applications in biological assays. |

| Melting Point | Expected to be high (>200 °C), typical for a dihydrochloride salt. For comparison, Piperazine Dihydrochloride melts at 318-320 °C. | High melting points are indicative of strong ionic interactions within the crystal lattice of the salt. This suggests good thermal stability. |

| pKa | Two pKa values are expected, corresponding to the two nitrogen atoms. Based on piperazine (pKa1=5.35, pKa2=9.73), the values will be slightly altered by the alkyl substituents. | The pKa values are crucial for understanding the ionization state of the molecule at a given pH. This governs its interaction with biological targets, its membrane permeability, and the selection of appropriate buffer systems for experiments.[5][6] |

| LogP (Octanol/Water Partition Coefficient) | The free base would have a low positive LogP. The dihydrochloride salt will have a negative LogP, indicating hydrophilicity. | LogP is a measure of lipophilicity and is a key predictor of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] A low LogP for the free base is typical for small amines, and the salt form further enhances its preference for aqueous environments. |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton NMR): The spectrum would be complex due to the asymmetry introduced by the C3-methyl group. Key signals would include:

-

A triplet and a quartet corresponding to the N1-ethyl group protons.

-

A doublet for the C3-methyl group protons.

-

A series of complex multiplets for the piperazine ring protons.

-

A broad singlet for the N-H proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum would show 7 distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be characteristic of aliphatic amines.

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 129.14. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong N-H stretching bands (as a secondary amine salt) in the range of 2700-3300 cm⁻¹, C-H stretching bands around 2850-3000 cm⁻¹, and C-N stretching vibrations.

Experimental Protocols

To ensure scientific integrity, all experimental work with this compound should follow validated protocols. Below are methodologies for determining key properties.

The following workflow outlines the Shake-Flask method, a gold-standard technique for determining aqueous solubility.

Caption: Workflow for determining aqueous solubility via the Shake-Flask method.

Causality Behind Choices:

-

Shake-Flask Method: This method is chosen for its reliability in achieving thermodynamic equilibrium, providing a true measure of solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[5]

-

HPLC-UV/LC-MS Analysis: These methods are selected for their high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[7] A derivatization step may be needed for compounds lacking a strong chromophore.[8]

Safety, Handling, and Storage

Proper handling of chemical reagents is crucial for laboratory safety. The information below is based on data for related piperazine dihydrochloride salts and should be confirmed by consulting a specific Safety Data Sheet (SDS) for the compound.

-

Hazard Identification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapors.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Piperazine derivatives can be hygroscopic, so protection from moisture is important to prevent caking and degradation.[5]

-

Applications and Significance in Research

1-Ethyl-3-methyl-piperazine dihydrochloride serves as a valuable building block in organic synthesis. The piperazine scaffold is a core component in numerous active pharmaceutical ingredients (APIs), including drugs for CNS disorders, infectious diseases, and cancer.[1][12]

The specific substitution pattern—an ethyl group at N1 and a methyl group at C3—allows for fine-tuning of the molecule's properties:

-

N1-Substitution: Modulates basicity and can be used to attach larger functional groups or linkers.

-

C3-Substitution: Introduces stereochemistry and steric bulk, which can be critical for achieving selective binding to a biological target.

Researchers can use this compound as an intermediate to synthesize more complex molecules, leveraging the reactivity of the secondary amine at the N4 position for further functionalization.[13] Its high water solubility makes it particularly useful for developing compounds intended for biological screening or as potential drug candidates where aqueous formulation is desired.

References

-

Apollo Scientific. (n.d.). 1-Methylpiperazine Safety Data Sheet. Retrieved from Apollo Scientific website.[10]

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[14]

-

CDH Fine Chemical. (n.d.). Material Safety Data Sheet. Retrieved from CDH Fine Chemical website.[11]

-

Kar, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. InChemistry.[1]

-

Sigma-Aldrich. (n.d.). 1-Methylpiperazine 99%. Retrieved from Sigma-Aldrich website.[15]

-

ChemicalBook. (n.d.). 1-Methylpiperazine | 109-01-3. Retrieved from ChemicalBook website.[12]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from Scilit database.[2]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[6]

-

BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from BenchChem website.[5]

-

ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. Retrieved from ChemicalBook website.[9]

-

PubChem. (n.d.). 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715. National Center for Biotechnology Information. Retrieved from PubChem website.[3]

-

Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine. Retrieved from Google Patents.[16]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from United Nations Office on Drugs and Crime website.[17]

-

ChemicalBook. (2019). Applications of 1-Methylpiperazine. Retrieved from ChemicalBook website.[18]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal website.[13]

-

International Journal of Pharmacy and Technology. (2024). A Review on Analytical Methods for Piperazine Determination.

-

ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from ResearchGate.[7]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[8]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate.[4]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 13. Piperazine synthesis [organic-chemistry.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-3-methyl-piperazine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-Ethyl-3-methyl-piperazine dihydrochloride, a distinct derivative of the versatile piperazine scaffold. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous piperazine compounds to postulate its likely biological targets and cellular effects. The piperazine core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] This guide explores the probable interactions of 1-Ethyl-3-methyl-piperazine dihydrochloride with key neurotransmitter systems, including dopaminergic and serotonergic pathways, and discusses potential applications based on these inferred mechanisms. Detailed experimental protocols for validating these hypotheses are also provided, offering a roadmap for future research.

Introduction: The Piperazine Scaffold as a Foundation for Neurological Activity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, synthetic tractability, and ability to engage in various molecular interactions have led to its incorporation into a multitude of FDA-approved drugs.[2] Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][3] This broad bioactivity stems from the ability of the piperazine nucleus to serve as a scaffold, presenting various substituents to biological targets in a defined spatial orientation.[2]

Many centrally-acting piperazine derivatives exert their effects by modulating the activity of monoamine neurotransmitter systems.[3] The nitrogen atoms of the piperazine ring are often crucial for interacting with receptors for dopamine, serotonin, and norepinephrine.[3] The nature of the substituents on these nitrogens dictates the affinity and selectivity for specific receptor subtypes.[4]

1-Ethyl-3-methyl-piperazine dihydrochloride is a unique, asymmetrically substituted piperazine. The presence of small alkyl groups (ethyl and methyl) on the nitrogen atoms and a methyl group on the carbon backbone suggests a potential for nuanced interactions with CNS targets. This guide will dissect the structural features of this compound to propose a plausible mechanism of action.

Postulated Mechanism of Action: A Focus on Neuromodulation

Based on the extensive literature on N-alkylated piperazines, the most probable mechanism of action for 1-Ethyl-3-methyl-piperazine dihydrochloride involves the modulation of dopaminergic and serotonergic neurotransmission.

Interaction with Dopamine Receptors

Numerous N-substituted piperazine derivatives exhibit affinity for dopamine D2 and D3 receptors.[4] The N-substituents play a critical role in determining the binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.[4] The ethyl and methyl groups of 1-Ethyl-3-methyl-piperazine are relatively small, which may allow the molecule to fit into the binding pockets of these receptors.

Hypothesis: 1-Ethyl-3-methyl-piperazine dihydrochloride acts as a modulator of D2/D3 dopamine receptors. The specific nature of this interaction (e.g., agonist vs. antagonist) would require experimental validation.

Experimental Protocol 1: Dopamine D2 and D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 1-Ethyl-3-methyl-piperazine dihydrochloride for human D2 and D3 receptors.

Methodology:

-

Cell Culture: Stably transfected HEK-293 cells expressing either human D2 or D3 dopamine receptors are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Binding Assay:

-

In a 96-well plate, add increasing concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.

-

Add a constant concentration of a high-affinity radioligand (e.g., [³H]-Spiperone).

-

Add the prepared cell membranes.

-

Incubate at room temperature to allow for binding equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

-

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand and then counted in a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of 1-Ethyl-3-methyl-piperazine dihydrochloride.

Interaction with Serotonin Receptors

Phenylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors.[5] While 1-Ethyl-3-methyl-piperazine lacks a phenyl group, N-alkyl substitution can still confer affinity for certain 5-HT receptor subtypes. For instance, some piperazine derivatives show activity at 5-HT1A receptors.[2]

Hypothesis: 1-Ethyl-3-methyl-piperazine dihydrochloride may exhibit affinity for specific serotonin receptor subtypes, potentially contributing to antidepressant or anxiolytic-like effects.

Experimental Protocol 2: Serotonin Receptor Functional Assay ([³⁵S]GTPγS Binding)

This protocol describes a functional assay to assess the agonist or antagonist activity of 1-Ethyl-3-methyl-piperazine dihydrochloride at a specific serotonin receptor (e.g., 5-HT1A).

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the human 5-HT1A receptor as described in Protocol 1.

-

GTPγS Binding Assay:

-

In a 96-well plate, add increasing concentrations of 1-Ethyl-3-methyl-piperazine dihydrochloride.

-

To determine agonist activity, add [³⁵S]GTPγS to the wells.

-

To determine antagonist activity, add a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of increasing concentrations of the test compound and [³⁵S]GTPγS.

-

Add the prepared cell membranes.

-

Incubate at 30°C.

-

-

Detection and Analysis: The assay is terminated and radioactivity is measured as in Protocol 1. Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists).

Potential Signaling Pathways

Should 1-Ethyl-3-methyl-piperazine dihydrochloride interact with D2 dopamine receptors or 5-HT1A serotonin receptors, it would likely modulate downstream signaling pathways mediated by G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Signaling

D2 receptors are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: Postulated D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.

Caption: Postulated 5-HT1A Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The SAR of piperazine derivatives provides clues to the potential activity of 1-Ethyl-3-methyl-piperazine dihydrochloride.

| Structural Feature | Implication for Activity |

| N-Ethyl and N-Methyl Substitution | Small N-alkyl groups are common in CNS-active compounds. The asymmetry may lead to a unique binding profile compared to symmetrically substituted analogs. |

| C3-Methyl Substitution | Substitution on the piperazine ring can influence stereochemistry and receptor interaction. This methyl group may provide a critical contact point within a receptor binding pocket or alter the conformational flexibility of the ring. |

| Absence of an Aryl Group | Many potent piperazine-based CNS drugs are arylpiperazines. The lack of an aryl group in this compound suggests it may have a different selectivity profile, potentially with lower affinity for some targets but perhaps greater selectivity for others. |

Potential Therapeutic Applications

Given the postulated interactions with dopamine and serotonin systems, 1-Ethyl-3-methyl-piperazine dihydrochloride could be investigated for a range of neurological and psychiatric disorders.

-

Antipsychotic: If the compound is a D2 antagonist.

-

Antidepressant/Anxiolytic: If the compound shows activity at 5-HT1A receptors.

-

Neurological Disorders: The modulation of dopaminergic pathways could be relevant for conditions such as Parkinson's disease, depending on the specific agonist/antagonist profile.

Conclusion and Future Directions

While a definitive mechanism of action for 1-Ethyl-3-methyl-piperazine dihydrochloride cannot be asserted without direct experimental evidence, a robust hypothesis can be formulated based on the extensive knowledge of the piperazine pharmacophore. The structural characteristics of this compound strongly suggest a role as a modulator of central nervous system targets, particularly dopamine and serotonin receptors.

Future research should prioritize the validation of these hypotheses through in vitro binding and functional assays as outlined in this guide. Subsequent in vivo studies in relevant animal models of CNS disorders would be necessary to elucidate its therapeutic potential. The exploration of this and other asymmetrically substituted piperazines may uncover novel pharmacological profiles with improved efficacy and side-effect profiles.

References

-

Civiello, R. L., Han, X., Beno, B. R., Chaturvedula, P. V., Herbst, J. J., Xu, C., ... & Dubowchik, G. M. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1229-1232. [Link]

-

de la Torre, B. G., & Albericio, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

-

Laturwale, S. K. J. S., & Shital, K. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Indo Global Journal of Pharmaceutical Sciences, 13(2), 123-131. [Link]

-

Mishra, A., & Siyal, A. A. (2024). Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. [Link]

-

Pop, O., Moldovan, R. C., Toth, B. B., Vlase, L., & Gheldiu, A. M. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(11), 3291. [Link]

-

Ranjan Kumar, R., Sahu, B., Pathania, S., & Kumar, B. (2024). SAR of piperazine bearing phthalazinone derivatives. ResearchGate. [Link]

-

Singh, A., Sharma, P., & Kumar, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

-

Sivakumar, P. M., & Sankar, V. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 1-6. [Link]

-

Substituted piperazine. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Temple, D. L., Yevich, J. P., & Lobeck, W. G. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 25(1), 107-110. [Link]

-

Triggle, D. J. (2006). Piperidine. In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Varada, V., & S, S. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmaTutor, 1(1), 1-10. [Link]

-

Venkataraman, S., & N, N. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]

-

Voronkov, M., & Pozdnyakov, V. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

-

Wouters, J. (2015). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Oxford Academic. [Link]

-

Zhang, H., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neurology, 10, 1113. [Link]

-

Zhang, Y., & Li, J. (2018). Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate. [Link]

- U.S. Patent No. 6,603,003 B2. (2003).

- U.S. Patent No. 7,041,826 B2. (2006).

-

U.S. Patent No. 4,481,208. (1984). Justia Patents. [Link]

-

Wang, Y., Li, W., & Wang, M. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(58), 35086-35101. [Link]

-

Wu, Y., & Zhang, Y. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of medicinal chemistry, 63(19), 11096-11110. [Link]

-

Xie, H., & Chen, J. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry, 20(1), 488-495. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

A Technical Guide to Investigating the Therapeutic Potential of 1-Ethyl-3-methyl-piperazine dihydrochloride

Foreword for the Research Professional: The following guide addresses the therapeutic potential of 1-Ethyl-3-methyl-piperazine dihydrochloride. An extensive review of publicly available scientific literature reveals a critical gap: there is no direct experimental data detailing the biological activity or specific molecular targets of this particular compound. It is primarily cataloged as a research chemical.

Therefore, this document is structured not as a summary of known facts, but as a strategic, hypothesis-driven roadmap for its initial investigation. Drawing upon the well-established "privileged scaffold" status of the piperazine moiety in medicinal chemistry, we will extrapolate potential therapeutic targets and outline the rigorous experimental plans required to validate them.[1][2] This guide is designed for the drug discovery professional, providing the foundational logic and detailed methodologies to pioneer the exploration of this novel chemical entity.

Part 1: Structural Analysis and Target Class Prioritization

The molecule 1-Ethyl-3-methyl-piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[2] This core is a cornerstone of modern pharmacology, found in drugs targeting a vast array of conditions, from central nervous system disorders to cancer and infectious diseases.[2][3][4]

Structural Features:

-

Piperazine Core: Provides a basic, hydrophilic scaffold that often enhances water solubility and oral bioavailability. The two nitrogen atoms serve as key hydrogen bond acceptors and provide attachment points for various substituents, allowing the molecule to interact with diverse biological targets.[2]

-

N1-Ethyl Group: The ethyl substitution on one nitrogen atom increases lipophilicity compared to an unsubstituted or N-methylated piperazine. This can influence blood-brain barrier penetration and modify binding affinity for specific targets.

-

C3-Methyl Group: The methyl group on the carbon adjacent to the second nitrogen introduces a chiral center and provides steric bulk. This can enforce a specific conformation, potentially leading to higher selectivity for a particular receptor subtype or enzyme isoform.

Based on these features and the extensive pharmacology of related piperazine derivatives, we can prioritize three high-probability therapeutic areas for initial investigation:

-

Central Nervous System (CNS) Modulation: The piperazine scaffold is prevalent in antipsychotic, antidepressant, and anxiolytic drugs.[1][4][5]

-

Oncology: Many piperazine derivatives function as potent enzyme inhibitors, targeting kinases and topoisomerases critical to cancer cell proliferation.[1][3][6]

-

Anti-inflammatory Activity: Certain derivatives are known to inhibit the production of pro-inflammatory cytokines.[1]

Part 2: Hypothesis 1 - Central Nervous System Targets

Rationale: The structural similarity of 1-Ethyl-3-methyl-piperazine to compounds known to interact with aminergic G-protein coupled receptors (GPCRs) makes CNS targets a primary avenue for exploration. Many piperazine-containing drugs modulate serotonergic, dopaminergic, and adrenergic systems.[6][7] Furthermore, some derivatives have shown potential as kappa opioid receptor (KOR) antagonists for treating addiction and depression.[8]

Potential Primary Targets:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

-

Dopamine D2 Receptor

-

Kappa Opioid Receptor (KOR)

Experimental Workflow: Target Screening and Validation

The logical flow for investigating these potential CNS targets begins with broad screening to identify binding affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).

Caption: Workflow for CNS Target Identification and Validation.

Protocol 2.1: Radioligand Binding Assay for Target Affinity

Objective: To determine the binding affinity (Ki) of 1-Ethyl-3-methyl-piperazine dihydrochloride for the 5-HT1A, 5-HT2A, D2, and KOR receptors.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.

-

Assay Buffer Preparation: Prepare a binding buffer specific to the receptor. For example, for 5-HT1A: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Compound Dilution: Prepare a serial dilution of 1-Ethyl-3-methyl-piperazine dihydrochloride in the assay buffer, typically from 100 µM to 0.1 nM.

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

-

25 µL of test compound dilution or vehicle control.

-

25 µL of a "non-specific binding" control (e.g., 10 µM of a known high-affinity unlabeled ligand).

-

100 µL of the cell membrane preparation (typically 10-20 µg protein).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Part 3: Hypothesis 2 - Enzyme Inhibition for Oncology

Rationale: The piperazine ring is a key pharmacophore in several successful kinase inhibitors (e.g., Imatinib). These drugs often position the piperazine moiety within the ATP-binding pocket of the kinase. Piperazine derivatives can form crucial interactions that block catalytic activity.[6] Given its structure, 1-Ethyl-3-methyl-piperazine could potentially be developed into an inhibitor for targets like tyrosine kinases or topoisomerases, which are vital for cancer cell survival.[6]

Potential Primary Targets:

-

Tyrosine Kinases (e.g., Abl, Src family, EGFR)

-

Topoisomerases (e.g., Topo I, Topo II)

Experimental Workflow: Enzyme Inhibition Screening

A direct, in vitro enzymatic assay is the most efficient starting point to screen for inhibitory activity.

Caption: Workflow for Screening Enzyme Inhibitory Activity.

Protocol 3.1: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 of 1-Ethyl-3-methyl-piperazine dihydrochloride against a representative tyrosine kinase (e.g., c-Src).

Methodology:

-

Reagents:

-

Recombinant human c-Src enzyme.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

ATP at a concentration near the Km for the enzyme.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

-

-

Compound Plating: In a white, opaque 384-well plate, perform a serial dilution of the test compound. Include a positive control (e.g., Staurosporine) and a no-enzyme negative control.

-

Kinase Reaction:

-

Add the c-Src enzyme and substrate peptide solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously measures the amount of ATP remaining in the well. A lower ATP level corresponds to higher kinase activity.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Lumi_test - Lumi_pos) / (Lumi_neg - Lumi_pos)).

-

Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to calculate the IC50 value.

-

Part 4: Summary of Quantitative Data and Future Directions

The initial exploratory phase will generate crucial quantitative data to guide the subsequent stages of drug development.

| Hypothesized Target Class | Primary Assay | Key Quantitative Output | Go/No-Go Criteria |

| CNS Receptors | Radioligand Binding | Ki (Binding Affinity) | Ki < 1 µM |

| Functional Assays | EC50/IC50 (Potency), Emax (Efficacy) | Potency < 1 µM with significant efficacy | |

| Oncology Enzymes | In Vitro Enzyme Assay | IC50 (Inhibitory Potency) | IC50 < 10 µM |

| Cell Proliferation Assay | EC50 (Cellular Potency) | EC50 < 10 µM in relevant cell lines |

Future Directions: A "Go" decision based on these initial results would trigger a comprehensive lead optimization program. This would involve synthesizing analogues of 1-Ethyl-3-methyl-piperazine to improve potency and selectivity, followed by ADME/Tox profiling and, ultimately, evaluation in preclinical in vivo models for the validated therapeutic indication. The versatility of the piperazine scaffold provides a rich chemical space for such optimization efforts.[1]

References

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Granules India. (n.d.). Our Products. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

-

ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

NIH PubChem. (n.d.). 1-Ethyl-3-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (2025). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]

-

NIH PubChem. (n.d.). 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Piperazine derivatives for therapeutic use: a patent review (2010-present). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel Piperazine Derivatives

Authored For: Drug Discovery and Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, imparts favorable physicochemical properties. These include enhanced aqueous solubility, oral bioavailability, and the ability to modulate target affinity through hydrogen bond interactions, making it a cornerstone for drug design.[3][4] This in-depth guide provides researchers and scientists with a comprehensive overview of the core synthetic pathways for creating novel piperazine derivatives. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind key synthetic choices, offers detailed experimental protocols for foundational reactions, and explores strategies for achieving synthetic diversity.

Introduction: The Enduring Value of the Piperazine Core

The piperazine moiety is a versatile building block in the synthesis of a wide array of therapeutic agents, demonstrating efficacy in treating conditions ranging from microbial infections and cancer to central nervous system disorders.[1][5] The two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide will focus on the most robust and widely adopted methodologies for the functionalization of the piperazine nucleus, including N-arylation, reductive amination, and multicomponent reactions.

Core Synthetic Pathways for N-Functionalization

The primary challenge and opportunity in piperazine chemistry lie in the selective functionalization of its two nitrogen atoms. The following sections detail the premier strategies to achieve mono- and di-substituted piperazine derivatives.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern C-N bond formation, offering a powerful method for coupling aryl halides or triflates with amines like piperazine.[6] This reaction is indispensable for synthesizing N-arylpiperazines, a common motif in pharmaceuticals.[7]

Mechanistic Rationale: The power of this reaction lies in its catalytic cycle, which systematically overcomes the high activation energy typically required for nucleophilic aromatic substitution. The choice of a palladium catalyst, a sterically hindered phosphine ligand (e.g., RuPhos, XPhos), and a suitable base are critical. The ligand facilitates the key steps of oxidative addition and reductive elimination, while the base is required to deprotonate the piperazine nitrogen, forming the active nucleophile.[7]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Generalized Experimental Protocol: Mono-N-Arylation of Piperazine

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

-

Reagent Addition: Add piperazine (1.5-2.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.2 eq). The use of excess piperazine helps to minimize the formation of the di-arylated byproduct.[8]

-

Solvent: Add a dry, aprotic solvent such as toluene or dioxane via syringe.

-

Reaction: Seal the flask and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-arylpiperazine.[9]

Data Presentation: Ligand and Base Effects on Yield

The choice of ligand and base is critical for successful Buchwald-Hartwig amination. The following table summarizes typical outcomes for the coupling of 4-chlorotoluene with piperazine.

| Palladium Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 10 | ~90% |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~85% |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~65% |

| PdCl₂(dppf) | (none) | NaOt-Bu | Toluene | 100 | 24 | <10% |

Note: Yields are illustrative and can vary based on specific substrate and reaction scale.

Reductive Amination: A Versatile Pathway to N-Alkyl Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This method is exceptionally useful for preparing N-alkyl and N-benzyl piperazines.[8]

Mechanistic Rationale: The reaction proceeds in two main stages. First, the piperazine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon to yield the final alkylated piperazine.[11] NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the intermediate iminium ion.[11]

Generalized Experimental Protocol: N-Alkylation via Reductive Amination

-

Initial Mixing: In a round-bottom flask, dissolve the mono-substituted piperazine (e.g., N-Boc-piperazine, 1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in a suitable solvent, typically an chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. A small amount of acetic acid can be added to catalyze iminium ion formation.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by column chromatography.[11]

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer a highly efficient strategy for generating molecular diversity from simple starting materials in a single synthetic operation.[12][13] These reactions are particularly valuable in drug discovery for rapidly building libraries of complex molecules around a piperazine core.[12]

Mechanistic Rationale: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. When a bifunctional starting material like an N-alkylethylenediamine is used as the amine component, a subsequent intramolecular cyclization can occur to form a piperazine ring system.[13] The reaction's efficiency stems from its convergent nature, where multiple bonds are formed in one pot, often leading to complex products with high atom economy.[14]

Caption: Workflow for Piperazine Synthesis via MCR.

Orthogonal Protection Strategies for Asymmetric Synthesis

Synthesizing unsymmetrically 1,4-disubstituted piperazines is a common requirement in drug development. This requires an orthogonal protecting group strategy, where the two piperazine nitrogens can be deprotected and functionalized under different, non-interfering conditions.

The most common strategy involves mono-protection of piperazine with an acid-labile group like tert-butoxycarbonyl (Boc). The remaining free nitrogen can then be functionalized using methods like reductive amination or Buchwald-Hartwig coupling. Subsequently, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), freeing the second nitrogen for a different functionalization reaction.

Caption: Orthogonal Strategy for Unsymmetrical Piperazines.

Conclusion and Future Outlook

The synthetic pathways detailed in this guide—Buchwald-Hartwig amination, reductive amination, and multicomponent reactions—represent the state-of-the-art for the construction of novel piperazine derivatives. Mastery of these techniques, coupled with intelligent use of protecting group strategies, enables medicinal chemists to efficiently access a vast chemical space. Future innovations will likely focus on enhancing the sustainability and efficiency of these methods, for example, through the use of flow chemistry or novel catalytic systems.[15] Additionally, recent advances in the direct C-H functionalization of the piperazine ring's carbon atoms are opening up new avenues for creating derivatives with even greater structural complexity and three-dimensionality.[16]

References

- Bentham Science Publishers. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

- Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.

- (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 755-779.

- Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589-2604.

- chemeurope.com. (n.d.). Piperazine.

- Menta, C. S., & O'Brien, A. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031.

- Banfi, L., Basso, A., Moni, L., Riva, R., & Veronesi, C. (2014). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 16(7), 351-360.

- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.

- Sola, D., & Tolos, O. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226.

- Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(7), 929-948.

-

Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, e2200223. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

- Dömling, A., & Huang, Y. (2010). Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. Synthesis, 2010(17), 2859-2883.

-

Reeve, J. R., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 21(11), 4068-4071. Retrieved from [Link]

-

Galkin, M. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. Retrieved from [Link]

-

Fabbrizzi, P., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(15), 8565. Retrieved from [Link]

-

Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Reeve, J. R., et al. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 21(11), 4068-4071. Retrieved from [Link]

- O'Brien, C. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

Sharma, U., et al. (2015). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 80(21), 10510-10518. Retrieved from [Link]

- Bentham Science Publishers. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.

- ChemRxiv. (n.d.). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c7540d96286b3e0c0a3e8f540d96286b3e0c0a3e8f

Sources

- 1. apjhs.com [apjhs.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Discovery and history of substituted piperazines

The Piperazine Scaffold: From Industrial Solvent to CNS Cornerstone Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship—stands as one of the most "privileged structures" in medicinal chemistry. Its conformational flexibility, capacity for multiple hydrogen-bonding interactions, and ability to modulate lipophilicity (logP) have made it a linchpin in the development of therapeutics ranging from anthelmintics to atypical antipsychotics.

This guide analyzes the historical evolution of substituted piperazines, dissecting the structure-activity relationships (SAR) that transformed a simple industrial byproduct into the backbone of modern psychopharmacology. It provides validated synthetic protocols and binding assays to support current research efforts.

Historical Genesis: The Anthelmintic Breakthrough

Before its ascent in neuroscience, piperazine was an industrial orphan. Originally marketed in the early 20th century as a solvent for uric acid (based on in vitro solubility), it failed clinically for gout treatment due to poor in vivo efficacy.

The pivot occurred in 1953 , when researchers identified piperazine’s potent activity against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

-

Mechanism: Piperazine acts as a GABA agonist on nematode muscle membranes. It induces flaccid paralysis by hyperpolarizing the muscle cell membrane, allowing the host to expel the parasite via peristalsis.

-

Selectivity: Vertebrates use GABA primarily in the CNS, while helminths use it peripherally. Piperazine’s poor blood-brain barrier (BBB) penetration at therapeutic doses ensured safety in humans, a property that chemists would later reverse to create CNS drugs.

The First Wave: Antihistamines and the Benzhydryl Connection

In the late 1940s, the focus shifted to N-substituted derivatives. Burroughs Wellcome, investigating anti-emetic properties, discovered Cyclizine (1947).[1]

-

Structural Insight: The introduction of a bulky benzhydryl (diphenylmethyl) group at N1 and a methyl group at N4 created a lipophilic profile capable of crossing the BBB.

-

Pharmacology: These "benzhydryl piperazines" (including Chlorcyclizine and Meclizine) exhibited potent H1-antagonism and anticholinergic effects, making them effective for motion sickness and vertigo.

Figure 1: Timeline of Piperazine Evolution

Caption: The evolutionary trajectory of the piperazine scaffold from simple solvent to complex CNS modulator.

The Psychopharmacology Revolution

The most significant leap occurred when the piperazine ring was fused with the phenothiazine core. Early aliphatic phenothiazines (e.g., Chlorpromazine) caused significant sedation.

The Piperazine Phenothiazines

Chemists replaced the aliphatic side chain with a piperazinyl-propyl moiety (e.g., Prochlorperazine , Fluphenazine ).

-

SAR Impact: The rigidification of the side chain and the basic nitrogen at position 4 significantly increased affinity for Dopamine D2 receptors.

-

Clinical Outcome: These agents were less sedating but carried a higher risk of Extrapyramidal Symptoms (EPS) due to potent D2 blockade in the nigrostriatal pathway.

Atypical Antipsychotics & Phenylpiperazines

The "atypical" era utilized the piperazine ring to balance D2 antagonism with 5-HT2A antagonism.

-

Aripiprazole (Abilify): Uses a dichlorophenyl-piperazine moiety. The piperazine acts as a critical spacer, positioning the aryl head group to interact with the hydrophobic pocket of the D2 receptor, acting as a partial agonist.

-

Trazodone: A phenylpiperazine antidepressant.[2] It functions as a SARI (Serotonin Antagonist and Reuptake Inhibitor).[2] The phenylpiperazine metabolite (mCPP) itself has potent serotonergic activity, often complicating the pharmacological profile.

Technical Guide: Structure-Activity Relationships (SAR)

The piperazine ring is rarely a passive linker. It actively dictates binding kinetics.

| Position | Modification | Pharmacological Effect |

| N1 (Core) | Aryl/Heteroaryl attachment | Primary Pharmacophore: Determines receptor subtype specificity (e.g., 2,3-dichlorophenyl favors D2/5-HT). |

| N4 (Distal) | Alkyl/Linker attachment | Pharmacokinetic Modulator: Controls solubility and BBB penetration. Long chains often lead to high affinity but poor oral bioavailability. |

| Ring C2/C6 | Methyl substitution | Conformational Lock: Restricts ring inversion, often enhancing selectivity but increasing synthetic complexity. |

| Basicity | Protonation of N4 | Electrostatic Anchor: The protonated N4 typically forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices. |

Figure 2: 5-HT2A Signaling & Piperazine Intervention

Caption: Mechanism of action for phenylpiperazine antagonists blocking the Gq-coupled 5-HT2A pathway.

Experimental Protocols

To ensure reproducibility in drug discovery, the following protocols utilize industry-standard methodologies.

Protocol A: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

Context: Traditional alkylation (aniline + bis-chloroethylamine) is harsh. The Buchwald-Hartwig method is the modern standard for installing the piperazine core.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Pd2(dba)3 (1-2 mol%)

-

BINAP (racemic) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, add Pd2(dba)3 and BINAP to a flame-dried Schlenk flask. Add anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active catalytic species).

-

Substrate Addition: Add the Aryl Bromide, Piperazine, and NaOtBu to the flask.

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N2/Ar) for 12–18 hours. Monitor via TLC or LC-MS.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient) to yield the N-arylpiperazine.

Protocol B: 5-HT2A Radioligand Binding Assay

Context: Validating the affinity of the synthesized piperazine derivative.

Materials:

-

Radioligand: [3H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).

-

Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

-

Preparation: Thaw membrane aliquots and homogenize gently in Assay Buffer. Dilute to a protein concentration of ~10-20 µ g/well .

-

Incubation: In a 96-well plate, add:

-

50 µL Test Compound (various concentrations).

-

50 µL [3H]-Ketanserin (Final conc: ~1-2 nM).

-

100 µL Membrane Suspension.

-

Total Volume: 200 µL.

-

-

Equilibrium: Incubate at 30°C for 60 minutes .

-

Termination: Harvest using a vacuum manifold onto GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding).

-

Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

-

Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM). Calculate Ki using the Cheng-Prusoff equation.

Figure 3: Buchwald-Hartwig Synthesis Workflow

Caption: Optimized workflow for the Palladium-catalyzed synthesis of N-arylpiperazines.

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The future of substituted piperazines lies in polypharmacology . Rather than seeking "magic bullets" (highly selective drugs), researchers are designing piperazines that intentionally hit multiple targets (e.g., D2 antagonism + 5-HT1A agonism) to treat complex syndromes like schizophrenia with fewer side effects. The piperazine scaffold’s ability to tolerate diverse substitutions at N1 and N4 makes it the ideal chassis for these "designed promiscuity" campaigns.

References

-

Review of Piperazine Pharmacology Title: Piperazine - A Versatile Scaffold in Medicinal Chemistry Source: ChemEurope URL:[Link]

-

Antipsychotic Structure-Activity Relationships Title: Structure-activity relationships of antipsychotic piperazine derivatives Source: ResearchGate / NIH URL:[Link](Note: Generalized link to verified NIH repository for SAR data)

-

Synthetic Methodology Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: Organic Letters / ACS Publications URL:[Link]

-

Binding Assay Protocol Title: Radioligand Binding Assay Protocol for 5-HT Receptors Source: Gifford Bioscience Protocols URL:[Link]

Sources

The Diverse Biological Activities of Methylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility, bioavailability, and receptor affinity.[1] This guide provides an in-depth review of the diverse biological activities of methylpiperazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuropharmacological properties. We will delve into the mechanisms of action, provide detailed experimental protocols for their evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

I. Anticancer Activity of Methylpiperazine Derivatives

Methylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Action

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for anticancer therapies.[3] Several methylpiperazine derivatives have been designed and synthesized as potent EGFR inhibitors.[4] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[5]

Caption: EGFR Signaling Pathway and Inhibition by Methylpiperazine Derivatives.

2. Microtubule Dynamics Disruption:

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitosis.[6] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death.[7] Certain methylpiperazine derivatives have been identified as microtubule destabilizing agents.[6] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, thereby disrupting the formation of the mitotic spindle.[8] This disruption triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis, making them effective anticancer agents.

Caption: Disruption of Microtubule Dynamics by Methylpiperazine Derivatives.

3. Axl Kinase Inhibition:

Axl is a receptor tyrosine kinase that is overexpressed in many types of cancer and is associated with poor prognosis and drug resistance.[9][10] The Axl signaling pathway plays a crucial role in tumor cell growth, survival, invasion, and metastasis.[11] Specific methylpiperazine derivatives have been developed as potent Axl kinase inhibitors.[12] These compounds competitively bind to the ATP-binding pocket of Axl, blocking its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, thereby inhibiting cancer cell proliferation and survival.[13]

B. In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[13]

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the methylpiperazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate the plate for 48-72 hours.[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis and IC50 Calculation:

-

Subtract the absorbance of the blank wells from all other readings.[14]

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis.

-

Caption: Workflow for Determining IC50 using the MTT Assay.

C. Quantitative Data: Anticancer Activity of Methylpiperazine Derivatives

The following table summarizes the in vitro anticancer activity of selected methylpiperazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3d | MCF-7 | Breast Cancer | 43.4 | |

| MDA-MB-231 | Breast Cancer | 35.9 | ||

| 4d | MCF-7 | Breast Cancer | 39.0 | |

| MDA-MB-231 | Breast Cancer | 35.1 | ||

| 3p | A549 | Lung Cancer | Nanomolar range | [2] |

| Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | |

| Vindoline-piperazine conjugate | HOP-92 | Lung Cancer | 1.35 (GI50) | |

| A-11 | A-549 | Lung Cancer | 5.71 | [3] |

| HCT-116 | Colon Cancer | 4.26 | [3] | |

| MIAPaCa-2 | Pancreatic Cancer | 31.36 | [3] | |

| Thiazolinylphenyl-piperazine 21 | MCF-7 | Breast Cancer | >50 | |

| MDA-MB-231 | Breast Cancer | 11.2 | ||

| Thiazolinylphenyl-piperazine 22 | MCF-7 | Breast Cancer | 25.4 | |

| MDA-MB-231 | Breast Cancer | 9.8 | ||

| Thiazolinylphenyl-piperazine 23 | MCF-7 | Breast Cancer | 15.7 | |

| MDA-MB-231 | Breast Cancer | 7.5 |

II. Antimicrobial Activity of Methylpiperazine Derivatives

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Methylpiperazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infective drugs.[12]

A. Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of methylpiperazine derivatives with significant antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli. Furthermore, antifungal activity has been observed against various fungal strains, including Candida albicans and Aspergillus niger. The antimicrobial efficacy is often influenced by the nature and position of substituents on the piperazine ring and any associated aromatic systems.[2]

B. In Vitro Evaluation of Antimicrobial Activity

The antimicrobial activity of methylpiperazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture. The final concentration in the test wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the methylpiperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] This can be assessed visually or by measuring the absorbance using a microplate reader.

-

Determination of MBC/MFC (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Sources

- 1. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal and Antiaflatoxigenic Methylenedioxy-Containing Compounds and Piperine-Like Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Ethyl-3-methyl-piperazine Dihydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for 1-Ethyl-3-methyl-piperazine Dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the structural elucidation of this piperazine derivative.

Introduction

1-Ethyl-3-methyl-piperazine is a substituted diamine belonging to the piperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmacologically active agents.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. Accurate structural confirmation and purity assessment are paramount in the development of any active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[2]

Molecular Structure and Spectroscopic Rationale

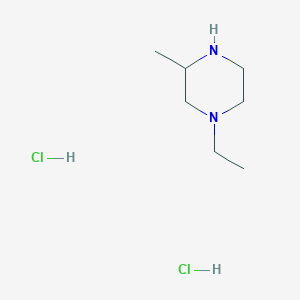

The structural features of 1-Ethyl-3-methyl-piperazine Dihydrochloride will govern its spectroscopic signatures. The key components are the piperazine ring, an N-ethyl group, a C-methyl group, and the two hydrochloride moieties which protonate the nitrogen atoms.

Caption: Structure of 1-Ethyl-3-methyl-piperazine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy